molecular formula C46H64O2 B12466337 Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Cat. No.: B12466337
M. Wt: 649.0 g/mol
InChI Key: RAKQPZMEYJZGPI-UHFFFAOYSA-N
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Description

Chemical Characterization of Vitamin K2-7 (Menaquinone-7)

Molecular Structure and Isomeric Forms

Vitamin K2-7 consists of a 2-methyl-1,4-naphthoquinone core linked to an unsaturated polyisoprenoid side chain composed of seven isoprene units (Figure 1). The IUPAC name for MK-7 is 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl]-3-methyl-1,4-naphthoquinone , reflecting its trans-configuration across all double bonds in the side chain. The structural formula is $$ \text{C}{46}\text{H}{64}\text{O}_{2} $$, with a molecular weight of 648.99 g/mol .

Table 1: Molecular characteristics of menaquinone-7

Property Value
Molecular Formula $$ \text{C}{46}\text{H}{64}\text{O}_{2} $$
Molecular Weight 648.99 g/mol
IUPAC Name 2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl]-3-methyl-1,4-naphthoquinone
Isomeric Forms Trans (biologically active), Cis (synthetic/byproduct)
Key Functional Groups 1,4-Naphthoquinone, Polyisoprenoid chain with seven trans double bonds

The trans isomer is the biologically active form, enabling optimal interaction with γ-glutamyl carboxylase due to its linear side-chain conformation. In contrast, the cis isomer, which may form during microbial fermentation or chemical synthesis, adopts a bent configuration that sterically hinders enzyme binding, rendering it less active.

Physicochemical Properties

Menaquinone-7 exhibits distinct physicochemical traits influenced by its hydrophobic polyisoprenoid chain:

  • Solubility : Highly lipophilic, soluble in organic solvents (e.g., chloroform, hexane) but insoluble in water.
  • Appearance : Bright yellow crystalline powder under purified conditions.
  • Stability : Sensitive to UV light and oxidation due to the conjugated quinone moiety. Long-term storage requires protection from light and temperatures below -20°C.
  • Melting Point : Not explicitly reported in available literature, but analogous menaquinones (e.g., MK-4) melt between 35–40°C, suggesting MK-7’s melting point may exceed this range due to its longer side chain.

Table 2: Physicochemical profile of menaquinone-7

Property Description
Solubility Lipophilic; soluble in chloroform, ethanol, hexane; insoluble in water
Thermal Stability Degrades above 40°C; store at -20°C
Photostability Degrades under UV light; requires amber glass storage
Hygroscopicity Low

Spectroscopic Identification and Stability Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

MK-7 exhibits a characteristic UV absorption spectrum with maxima at 242 nm , 248 nm , 260 nm , 270 nm , and 325 nm , attributable to the π→π* transitions of the naphthoquinone ring and conjugated double bonds in the isoprenoid chain. The ratio of absorbance at 270 nm to 325 nm serves as a purity indicator, with deviations suggesting oxidative degradation or cis-isomer contamination.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

  • 1660–1680 cm⁻¹ : Stretching vibrations of the quinone carbonyl groups.
  • 1600–1620 cm⁻¹ : C=C stretching in the aromatic naphthoquinone ring.
  • 2920–2850 cm⁻¹ : C-H stretching in the methyl and methylene groups of the isoprenoid chain.
Mass Spectrometry (MS)

Electron ionization (EI-MS) of MK-7 yields a molecular ion peak at m/z 649 ($$ \text{[M+H]}^+ $$), with fragment ions arising from sequential loss of isoprene units ($$ \text{-68 Da} $$):

  • m/z 581 ($$ \text{M-68} $$)
  • m/z 513 ($$ \text{M-136} $$)
  • m/z 445 ($$ \text{M-204} $$).
    Additional peaks at m/z 225 and m/z 187 correspond to the naphthoquinone core and its fragmentation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (500 MHz, CDCl₃) reveals:

  • δ 8.03–7.62 ppm : Aromatic protons from the naphthoquinone ring.
  • δ 5.04 ppm : Olefinic protons (=CH-) in the trans-configured isoprenoid chain.
  • δ 1.76–1.57 ppm : Methyl groups adjacent to double bonds.
  • δ 0.86 ppm (doublet, J=6.3 Hz) : Terminal methyl groups of the isoprenoid units.

Table 3: Spectroscopic signatures of menaquinone-7

Technique Key Signals
UV-Vis λ_max: 242, 248, 260, 270, 325 nm
IR 1660–1680 cm⁻¹ (C=O), 1600–1620 cm⁻¹ (C=C), 2920–2850 cm⁻¹ (C-H)
MS m/z 649 (M+H), 581, 513, 445, 225, 187
¹H-NMR δ 8.03–7.62 (aromatic H), δ 5.04 (=CH-), δ 1.76–1.57 (CH₃), δ 0.86 (CH₃)
Stability Analysis

Accelerated stability studies under varying conditions demonstrate:

  • Thermal Degradation : 10% decomposition after 30 days at 25°C, increasing to 40% at 40°C.
  • Photooxidation : Complete degradation within 72 hours under direct UV light, forming hydroxylated quinones and chain-cleavage products.
  • pH Sensitivity : Stable in neutral to slightly acidic conditions (pH 4–7) but degrades rapidly in alkaline environments (pH > 8).

Properties

IUPAC Name

2-(3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl)-3-methylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKQPZMEYJZGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Fermentation: Primary Method for MK-7 Production

Bacterial Strains and Fermentation Systems

Bacillus subtilis subsp. natto is the most widely utilized organism for MK-7 production due to its extracellular secretion capabilities and high yield. Recent studies demonstrate that biofilm reactors significantly outperform traditional submerged or solid-state fermentation:

  • Biofilm reactors achieved 20.5 ± 0.5 mg/L MK-7, a 344% increase compared to suspended-cell reactors under identical nutrient conditions.
  • Pellicle formation in static liquid fermentation creates mass transfer inefficiencies, reducing yields by 58% compared to optimized biofilm systems.
Table 1: MK-7 Yield by Fermentation Substrate
Substrate MK-7 Concentration (µg/100 g) Fermentation Time Key Strain Source
Soybeans 1,526.89 ± 120.01 144 h B. subtilis natto
Sunflower seeds 1,080.18 ± 55.11 48 h B. subtilis ATCC
Mung beans 806.45 ± 60.95 120 h B. subtilis natto
Kefir (dairy) 4.82 µg/100 g 20 h Natural kefir grains

Optimization of Fermentation Parameters

Nutrient Composition

Glycerol-based media are preferred for cost-effectiveness and metabolic efficiency. Response surface methodology (RSM) optimization identified ideal conditions:

  • Carbon source : 0.04 mL/mL glycerol increased MK-7 synthesis by 165% compared to glucose.
  • Nitrogen source : Soy protein isolate (3% w/v) enhanced yields by 58% over yeast extract.
  • Salts : A 1:1 ratio of CaCl₂·2H₂O to MgSO₄·7H₂O boosted production by 165%.
Environmental Conditions
  • Temperature : 37°C optimal for B. subtilis natto, with a 72 h fermentation cycle.
  • pH : 6.58 maintained enzymatic activity of menaquinone synthase.
  • Agitation : 200 rpm prevented pellicle formation in submerged systems.

Chemical Synthesis of MK-7

Convergent Synthesis Strategy

Stereoselective synthesis of all-trans MK-7 was achieved via a “1 + 6” approach:

  • Fragment preparation : Menadione monoprenyl derivative (C₅ unit) coupled with hexaprenyl bromide (C₃₀ unit).
  • Pd-catalyzed desulfonation : LiEt₃BH reduced sulfonated intermediates with 78% efficiency.
  • Oxidation : Ammonium cerium(IV) nitrate oxidized hydroquinones to quinones (72% yield).
Table 2: Key Metrics of Synthetic MK-7
Parameter Value Advantage Over Fermentation Limitation
Purity 99.9% No microbial contaminants Higher cis-isomer content
Scalability Kilogram-scale Rapid production Cost-prohibitive reagents
Isomeric purity (trans) 82–90% Consistent structure Requires chromatography

Industrial-Scale Production Challenges

Fermentation vs. Synthesis: Economic and Quality Considerations

  • Natural fermentation :
    • Pros : High trans-isomer content (>99%), lower production costs ($12–18/kg).
    • Cons : Batch variability, longer cycles (5–6 days).
  • Chemical synthesis :
    • Pros : Rapid scale-up, no microbial contamination risks.
    • Cons : 15–20% cis-isomers reduce bioactivity; raw material costs exceed $200/kg.

Metabolic Engineering Advances

CRISPR-Cas9 editing of B. subtilis enhanced MK-7 pathways:

  • Glycerol dissimilation pathway : Overexpression of glpK and glpD increased dihydroxyacetone phosphate (DHAP) flux by 40%.
  • MEP pathway : HepPP synthase (hepS) overexpression raised heptaprenyl pyrophosphate levels, boosting MK-7 yield to 28 mg/L.

Chemical Reactions Analysis

Structural Characteristics and Reactivity

MK-7 (C₄₆H₆₄O₂) features a naphthoquinone core and a 7-isoprenoid side chain (Figure 1 ). Key reactive sites include:

  • Quinone ring : Undergoes redox cycling during carboxylation reactions.

  • Isoprenoid chain : Influences lipid solubility and tissue targeting.

PropertyValueSource
Molecular weight648.999 g/mol
Melting point54°C
Boiling point720.1°C at 760 mmHg
SolubilityInsoluble in water

Biosynthetic Pathways

MK-7 is naturally synthesized by Bacillus subtilis via metabolic pathways:

  • Glycerol dissimilation : Glycerol → dihydroxyacetone phosphate (DHAP) via GlpK/GlpD enzymes .

  • Methylerythritol phosphate (MEP) pathway : DHAP → heptaprenyl pyrophosphate (HepPP), a precursor for the isoprenoid chain .

  • Menadione conversion : HepPP condenses with menadione (vitamin K3) to form MK-7 .

Key enzymes :

  • Heptaprenyl diphosphate synthase (HepS) enhances HepPP synthesis .

  • γ-Glutamyl carboxylase mediates Gla protein activation .

Carboxylation of Gla Proteins

MK-7 acts as a cofactor for γ-glutamyl carboxylase, enabling:
GluGla\text{Glu} \rightarrow \text{Gla}
This reaction is essential for activating:

  • Coagulation factors (II, VII, IX, X) .

  • Osteocalcin (bone mineralization) .

  • Matrix Gla protein (vascular calcification inhibition) .

Redox Cycling

The quinone ring undergoes reduction to hydroquinone during carboxylation, followed by reoxidation to complete the vitamin K cycle .

Stability and Isomerization

Environmental factors affect MK-7 stability (Table 2 ):

FactorEffect on MK-7Source
Oxygen exposureAccelerates trans-to-cis isomerization
Alkaline conditionsDegrades all-trans isomer
LightReduces stability by 15–20%

Pharmacological Interactions

  • Anticancer activity : Induces apoptosis via p38 MAPK phosphorylation and NF-κB inhibition .

  • Neuroprotection : Reduces β-amyloid toxicity by lowering ROS and caspase-3 activation .

Scientific Research Applications

Scientific Research Applications

Cardiovascular Health: Vitamin K2 as MK-7 has shown promise in promoting cardiovascular health .

  • A one-year follow-up, placebo-controlled, randomized clinical trial revealed cardiovascular benefits after K2 supplementation. Participants aged 40-70 with elevated cardiovascular disease risk due to vitamin K-insufficiency were given 180 μg/day of K2 as MenaQ7®. The results showed a significant decrease in both dp-ucMGP (desphospho-uncarboxylated Matrix Gla Protein) and carotid-femoral pulse-wave velocity (cfPWV). The group taking MenaQ7® maintained arterial flexibility, while the placebo group experienced increased arterial stiffness .
  • Another recent study demonstrated that 24 weeks of K2 MK-7 intake (375 µg/d) had a beneficial impact on lowering the rate of arterial stiffness progression in chronic hemodialysis patients with diabetes .
  • Research also indicates the potential of Vitamin K2 and D supplementation in slowing down the progression of the CAC score (coronary artery calcium) in individuals at high risk of CAC with no prior ischemic heart disease and in statin users .

Bone Health: Vitamin K2-7 plays a crucial role in bone metabolism .

  • MK-7 facilitates the deposition of calcium in bones by converting undercarboxylated osteocalcin (ucOC) to its carboxylated form (cOC) .
  • It upregulates osteoprotegerin, inhibiting bone resorption and helping manage bone loss .
  • Supplementation with MK-7 increases cOC levels and decreases ucOC plasma levels, promoting bone metabolism . Studies suggest that >100 µg/d of MK-7 supplementation could be considered for enhancing bone health .

Peripheral Neuropathy: Clinical studies have demonstrated the utility of vitamin K2-7 supplementation in ameliorating peripheral neuropathy .

  • MK7 at a dose of 100 mcg twice a day for 8 weeks has shown therapeutic activity for the symptoms of peripheral neuropathy in patients with Vitamin B12 Deficiency (VBD) and Type 2 Diabetes Mellitus (T2DM). It also helps in relieving associated symptoms such as cramps, burning pain, weakness, and fatigue, with symptom reduction persisting even after discontinuation of MK7 .

Additional Areas of Investigation

Vitamin K2-7 is also being researched for its potential roles in:

  • Inflammation
  • Cancer
  • Alzheimer’s disease
  • Diabetes
  • Osteoarthritis and Rheumatoid Arthritis

Safety and Bioavailability

  • Vitamin K2 (menaquinone-7) produced by fermentation is considered safe for human ingestion .
  • Synthetic and fermentation-derived MK-7 forms exhibit bioequivalence .

Table: Summary of Clinical Applications of Vitamin K2-7 (MK-7)

Area of ApplicationDetailsDosage/Regimen
Cardiovascular HealthReduces arterial stiffness, slows CAC score progression in high-risk individuals, and may reduce the number of adverse cardiovascular events.180-375 µg/day
Bone HealthFacilitates calcium deposition in bones, inhibits bone resorption, and promotes bone metabolism.>100 µg/day
Peripheral NeuropathyAlleviates symptoms such as cramps, burning pain, weakness, and fatigue in patients with Vitamin B12 Deficiency (VBD) and Type 2 Diabetes Mellitus (T2DM).100 mcg twice a day for 8 weeks

Case Studies

Mechanism of Action

Menaquinone-7 exerts its effects by serving as a cofactor for the enzyme gamma-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamate residues on proteins, converting them into gamma-carboxyglutamate (Gla) residues. These Gla residues are essential for the binding of calcium ions, which is crucial for the biological activity of proteins involved in blood clotting and bone metabolism .

Comparison with Similar Compounds

Key Characteristics of MK-7 :

  • Chemical Structure: A 2-methyl-1,4-naphthoquinone core with a 35-carbon side chain (seven isoprene units) .
  • Half-Life: ~3 days in circulation, compared to 1–2 hours for vitamin K1 (phylloquinone) .
  • Bioavailability : Achieves serum concentrations 7–10× higher than vitamin K1 at equimolar doses .

Comparison with Similar Vitamin K Compounds

Vitamin K1 (Phylloquinone)

Parameter Vitamin K1 MK-7
Source Green leafy plants (e.g., spinach) Bacterial synthesis (e.g., natto)
Half-Life 1–2 hours ~3 days
Tissue Distribution Primarily liver (clotting factors) Extensively distributed to bone, vasculature
Bioavailability Lower; large interindividual variability Higher; stable serum levels
Clinical Role Coagulation regulation Bone health, vascular calcification inhibition

Key Findings :

  • MK-7 is superior for extrahepatic tissues due to its prolonged circulation and higher tissue uptake .
  • Vitamin K1 is rapidly cleared by the liver, limiting its systemic effects .

MK-4 (Menaquinone-4)

Parameter MK-4 MK-7
Source Animal products (e.g., meat, dairy) Bacterial synthesis (e.g., natto)
Synthesis Converted from vitamin K1 in tissues via UBIAD1 enzyme Direct dietary intake or supplements
Bioavailability Undetectable in serum after dietary intake Detectable for 48+ hours post-dose
Dosing Requirements Requires high doses (>420 mg) for efficacy Effective at lower doses (45–180 µg/day)
Clinical Evidence Limited due to poor bioavailability Robust evidence for bone and metabolic health

Key Findings :

  • MK-7 is more practical for therapeutic use due to its bioavailability .

Other Menaquinones (MK-8, MK-9)

Parameter MK-8/MK-9 MK-7
Chain Length Longer side chains (8–9 isoprenes) Intermediate chain (7 isoprenes)
Absorption Poor due to high lipophilicity Optimally absorbed via chylomicrons
Half-Life Very long but clinically irrelevant Balanced half-life for tissue uptake

Key Findings :

  • MK-7 strikes a balance between bioavailability and tissue distribution, unlike longer-chain MKs .

Clinical and Functional Comparisons

Bone Health

  • MK-7: Enhances osteocalcin carboxylation, promotes osteoblast differentiation, and inhibits osteoclast activity . Clinical trials show reduced fracture risk in postmenopausal women at doses of 180 µg/day .
  • MK-4 : Requires doses >45 mg/day for similar effects, with inconsistent results .

Metabolic and Cardiovascular Effects

  • MK-7 : Improves insulin sensitivity and glucose metabolism via gut microbiota modulation . Reduces vascular calcification by activating matrix Gla protein (MGP) .
  • Vitamin K1: No significant role in metabolic or vascular health .

Antioxidant Activity

  • MK-7: Exhibits 10–100× higher radical scavenging capacity than α-tocopherol and ubiquinone . Protects against lipid peroxidation in cell membranes .

Biological Activity

Vitamin K2, particularly in its form known as menaquinone-7 (MK-7), has garnered significant attention due to its diverse biological activities and potential health benefits. This article delves into the biological activity of Vitamin K2-7, exploring its mechanisms of action, clinical implications, and the latest research findings.

Biological Functions of Vitamin K2-7

Vitamin K2-7 plays a crucial role in various physiological processes, primarily through its function as a cofactor for the enzyme γ-carboxylase. This enzyme is essential for the activation of vitamin K-dependent proteins (VKDPs), such as osteocalcin and matrix Gla protein, which are vital for bone metabolism and vascular health.

  • Activation of VKDPs : MK-7 facilitates the conversion of inactive VKDPs to their active forms by promoting the carboxylation of glutamate residues to γ-carboxyglutamate. This process is critical for proper calcium metabolism and bone mineralization .
  • Bone Health : MK-7 has been shown to significantly improve bone density and reduce fracture risk by enhancing osteocalcin levels, which in turn promotes bone formation and inhibits resorption .
  • Cardiovascular Health : Research indicates that MK-7 supplementation can improve arterial elasticity and reduce arterial stiffness, thus contributing to cardiovascular health. Clinical trials have demonstrated that daily doses of MK-7 can lead to significant improvements in vascular function among various populations .
  • Anti-inflammatory Effects : MK-7 exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α, which are implicated in various chronic diseases .
  • Cancer Prevention : Emerging studies suggest that MK-7 may have anti-cancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .

Table 1: Summary of Clinical Trials Involving MK-7

StudyPopulationInterventionDurationOutcome
Knapen et al. (2013)Post-menopausal women180 µg MK-7/day3 yearsImproved arterial stiffness and elasticity
Rhea et al. (2020)Patients with peripheral neuropathy100 µg MK-7 twice daily8 weeksSignificant reduction in neuropathy symptoms
Inaba et al. (2024)Vitamin K-deficient kidney transplant recipients360 µg MK-7/day12 weeksEnhanced arterial elasticity and reduced stiffness

Case Studies

  • Peripheral Neuropathy : A randomized controlled trial involving 100 participants with vitamin B12 deficiency or Type 2 Diabetes Mellitus showed that MK-7 supplementation significantly alleviated symptoms such as cramps and burning pain associated with peripheral neuropathy .
  • Cardiovascular Health : In a study of post-menopausal women, those taking MK-7 experienced a notable decrease in pulse wave velocity, indicating improved vascular flexibility compared to the placebo group .

Pharmacokinetics and Bioavailability

MK-7 is characterized by a longer half-life compared to Vitamin K1, allowing for more stable serum levels and enhanced bioavailability. Studies suggest that chronic administration of MK-7 leads to significantly higher accumulation in tissues, promoting its efficacy in various biological functions .

Table 2: Comparison of Vitamin K Forms

FeatureVitamin K1 (Phylloquinone)Vitamin K2 (Menaquinone-7)
SourceGreen leafy vegetablesFermented foods, animal products
Half-life3–4 hours3–4 days
BioavailabilityLowerHigher
Primary FunctionBlood coagulationBone metabolism, cardiovascular health

Q & A

Q. What biomarkers are most reliable for assessing MK-7 status in clinical research?

  • Recommendations :
  • Bone Health : Serum carboxylated osteocalcin (cOC) and ucOC:cOC ratio .
  • Cardiovascular Health : dp-ucMGP (dephosphorylated-uncarboxylated matrix Gla protein) .
  • Absorption Kinetics : Plasma MK-7 levels at 24 hours post-dose .

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